molecular formula C12H7ClN2O2 B5869156 N-(3-chloro-4-cyanophenyl)-2-furamide

N-(3-chloro-4-cyanophenyl)-2-furamide

Cat. No. B5869156
M. Wt: 246.65 g/mol
InChI Key: BQWGXKVTUBFOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-chloro-4-cyanophenyl)-2-furamide” is a chemical compound. It contains a total of 50 bonds; 30 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 secondary amine (aliphatic), and 1 nitrile (aromatic) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-chloro-4-cyanophenyl)-2-furamide, focusing on six unique fields:

Antimicrobial Agents

N-(3-chloro-4-cyanophenyl)-2-furamide: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various gram-positive and gram-negative bacteria, demonstrating significant inhibitory effects .

Antituberculosis Activity

Research has indicated that N-(3-chloro-4-cyanophenyl)-2-furamide exhibits promising antituberculosis properties. It targets Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, by inhibiting key enzymes essential for bacterial survival and replication. This makes it a candidate for developing new tuberculosis treatments .

Antimalarial Applications

The compound has also been explored for its antimalarial properties. It has shown efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. By interfering with the parasite’s life cycle, N-(3-chloro-4-cyanophenyl)-2-furamide can reduce the parasite load in infected individuals .

Cancer Research

In cancer research, N-(3-chloro-4-cyanophenyl)-2-furamide has been investigated for its antiproliferative effects on cancer cells. It can induce apoptosis (programmed cell death) in various cancer cell lines, making it a potential candidate for developing new anticancer therapies .

Anti-inflammatory Agents

The compound has been studied for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that promote inflammation. This makes N-(3-chloro-4-cyanophenyl)-2-furamide a potential therapeutic agent for treating inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of N-(3-chloro-4-cyanophenyl)-2-furamide . It has been shown to protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .

Safety and Hazards

The safety and hazards of “N-(3-chloro-4-cyanophenyl)-2-furamide” are not well-documented in the literature .

Future Directions

The future directions of “N-(3-chloro-4-cyanophenyl)-2-furamide” are not well-documented in the literature .

properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2/c13-10-6-9(4-3-8(10)7-14)15-12(16)11-2-1-5-17-11/h1-6H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWGXKVTUBFOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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